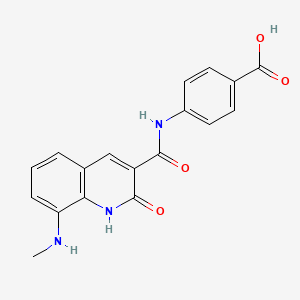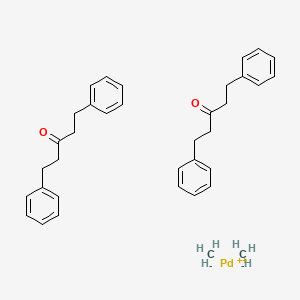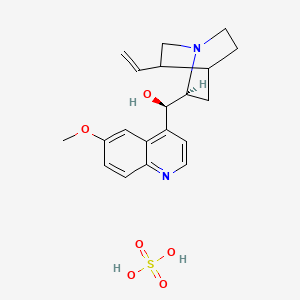
Anticancer agent 108
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 108 is a multi-kinase inhibitor that has shown promising results in both in vitro and in vivo studies. It is known for its potent inhibition of Ron, Flt3, TrkA, and c-Met kinases, which are involved in various oncogenic pathways . This compound has gained attention due to its ability to inhibit oncogenic c-Met mutations more effectively than the wild type, making it a potential candidate for targeted cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 108 involves a series of chemical reactions that include the formation of key intermediates followed by their functionalization. The synthetic route typically starts with the preparation of a core scaffold, which is then modified through various chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow synthesis. This method offers several advantages, including better heat and mass transfer, improved process control, and the ability to integrate in-line analysis and purification tools. Continuous flow synthesis is particularly beneficial for scaling up the production of complex molecules like this compound, ensuring consistent quality and reducing production costs .
化学反应分析
Types of Reactions: Anticancer agent 108 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its anticancer properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions are typically derivatives of the core scaffold of this compound. These derivatives are designed to enhance the compound’s efficacy, selectivity, and pharmacokinetic properties .
科学研究应用
Anticancer agent 108 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying multi-kinase inhibition and the development of targeted cancer therapies. In biology, it serves as a tool for investigating the role of specific kinases in cancer cell signaling pathways. In medicine, this compound is being explored for its potential to treat various types of cancer, including lung, breast, and pancreatic cancers . Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs and combination therapies .
作用机制
The mechanism of action of Anticancer agent 108 involves the inhibition of multiple kinases that play critical roles in cancer cell proliferation, survival, and metastasis. By targeting kinases such as Ron, Flt3, TrkA, and c-Met, this compound disrupts key signaling pathways that are essential for tumor growth and progression. This inhibition leads to the induction of apoptosis, reduction in cell migration, and suppression of angiogenesis .
相似化合物的比较
Similar Compounds: Similar compounds to Anticancer agent 108 include other multi-kinase inhibitors such as sorafenib, sunitinib, and pazopanib. These compounds also target multiple kinases involved in cancer progression and have been used in the treatment of various cancers .
Uniqueness: What sets this compound apart from these similar compounds is its higher potency against specific oncogenic mutations of c-Met, such as M1250T and Y1230D. This unique feature makes it a more effective option for targeting cancers driven by these mutations . Additionally, its ability to inhibit multiple kinases simultaneously provides a broader spectrum of anticancer activity, potentially reducing the likelihood of drug resistance .
属性
分子式 |
C18H9NO5S2 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
17-(furan-2-yl)-4-hydroxy-11,15-dithia-13-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione |
InChI |
InChI=1S/C18H9NO5S2/c20-8-4-1-3-7-10(8)14(22)12-11(9-5-2-6-24-9)16-17(19-18(23)26-16)25-15(12)13(7)21/h1-6,11,20H,(H,19,23) |
InChI 键 |
UGWNCWOKVYKUFR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)SC4=C(C3C5=CC=CO5)SC(=O)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)

![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)



![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)
